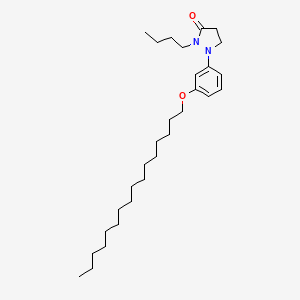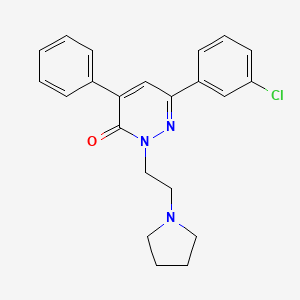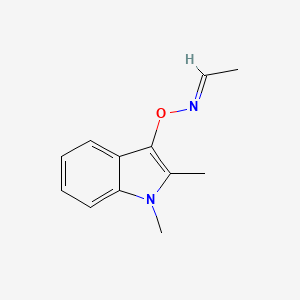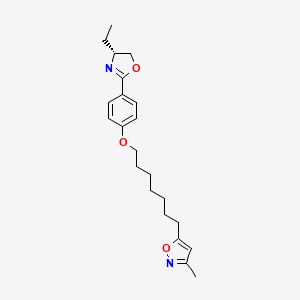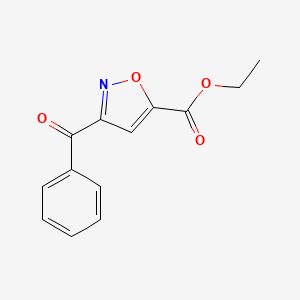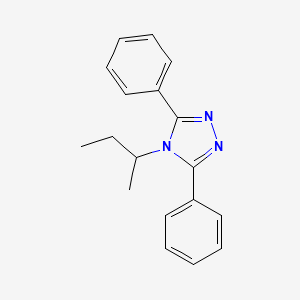
4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a sec-butyl group and two phenyl groups attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with suitable nitriles or amidines under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
化学反応の分析
Types of Reactions
4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl groups may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
4-(sec-Butyl)-3,5-diphenyl-1H-1,2,4-triazole: Similar structure but different tautomeric form.
4-(tert-Butyl)-3,5-diphenyl-4H-1,2,4-triazole: Similar structure with a tert-butyl group instead of a sec-butyl group.
4-(sec-Butyl)-3,5-diphenyl-1,2,4-triazole-5-thiol: Contains a thiol group, offering different reactivity.
Uniqueness
4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Its sec-butyl group provides steric hindrance, influencing its reactivity and interactions with other molecules. The presence of two phenyl groups enhances its stability and potential for various applications.
特性
CAS番号 |
113258-23-4 |
|---|---|
分子式 |
C18H19N3 |
分子量 |
277.4 g/mol |
IUPAC名 |
4-butan-2-yl-3,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C18H19N3/c1-3-14(2)21-17(15-10-6-4-7-11-15)19-20-18(21)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChIキー |
BMXUCDFVSYXLGD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
![2H-Furo[3,2-e][1,3]benzodioxole](/img/structure/B12906470.png)
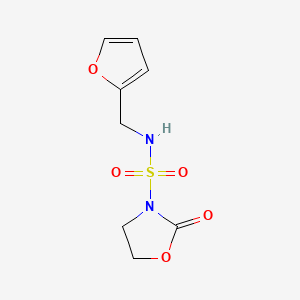
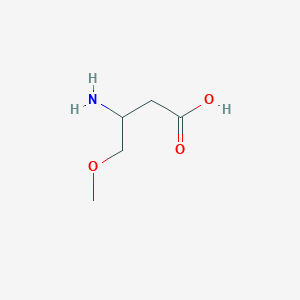



![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/structure/B12906512.png)
